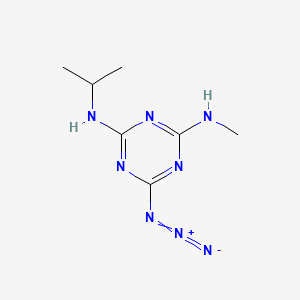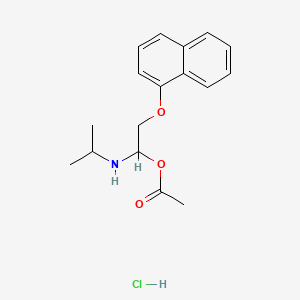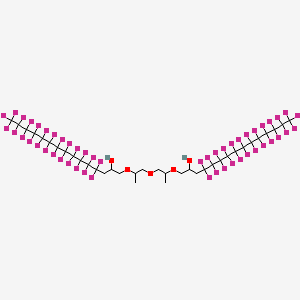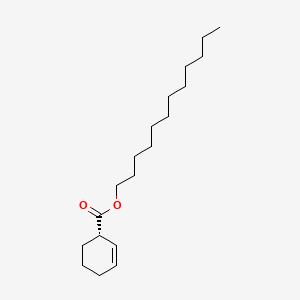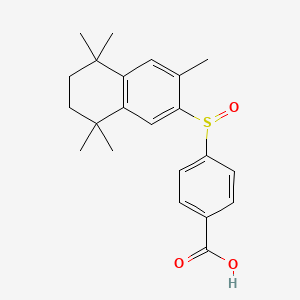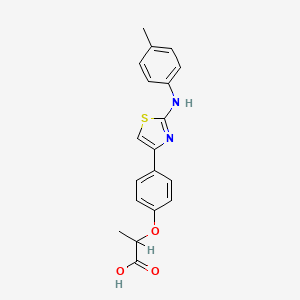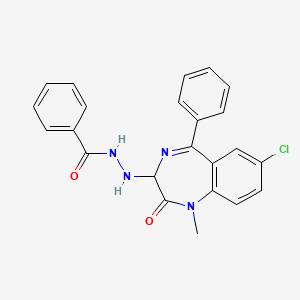
1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound is characterized by the presence of a benzoylhydrazino group, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione.
Hydrazination: The thione is then reacted with benzoylhydrazine under controlled conditions to form the desired benzoylhydrazino derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. Continuous flow synthesis of benzodiazepines has been reported to be efficient and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Applications De Recherche Scientifique
1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Diazepam: Another well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
Uniqueness: 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the benzoylhydrazino group, which may confer distinct chemical and biological properties compared to other benzodiazepines .
Propriétés
Numéro CAS |
84044-26-8 |
|---|---|
Formule moléculaire |
C23H19ClN4O2 |
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
N'-(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)benzohydrazide |
InChI |
InChI=1S/C23H19ClN4O2/c1-28-19-13-12-17(24)14-18(19)20(15-8-4-2-5-9-15)25-21(23(28)30)26-27-22(29)16-10-6-3-7-11-16/h2-14,21,26H,1H3,(H,27,29) |
Clé InChI |
MGNOPZGVXXZNOI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


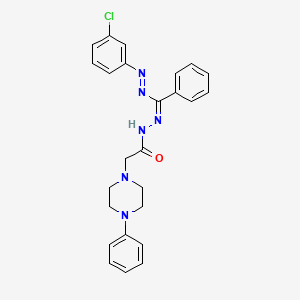
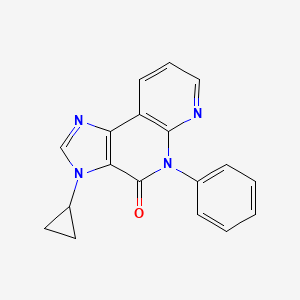
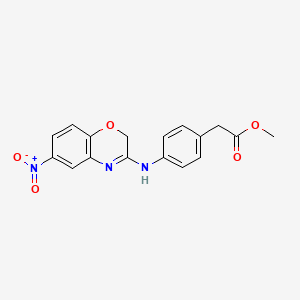

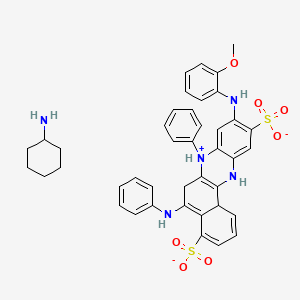
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)
